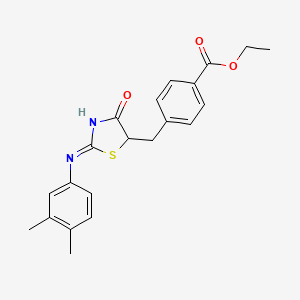

(E)-ethyl 4-((2-((3,4-dimethylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-(3,4-dimethylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-4-26-20(25)16-8-6-15(7-9-16)12-18-19(24)23-21(27-18)22-17-10-5-13(2)14(3)11-17/h5-11,18H,4,12H2,1-3H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUDRDIJGNUXGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC(=C(C=C3)C)C)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-ethyl 4-((2-((3,4-dimethylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound features a thiazolidinone core, which is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The following sections will explore the biological activity of this compound based on diverse research findings.

Anticancer Activity

Thiazolidinone derivatives, including those similar to this compound, have been studied for their anticancer properties. Research indicates that compounds with thiazolidinone scaffolds can inhibit cancer cell proliferation through various mechanisms:

- Cytotoxicity : Studies have shown that thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, indicating potent activity compared to cisplatin .

- Mechanisms of Action : The anticancer activity is often attributed to the induction of apoptosis via intrinsic and extrinsic pathways. This was observed in studies where thiazolidinone derivatives triggered apoptotic signaling in HeLa cells .

Antimicrobial Activity

The thiazolidinone framework has also been associated with antimicrobial properties. Compounds similar to this compound have demonstrated efficacy against various bacterial strains:

- Inhibition of Pathogens : Research has shown that certain thiazolidinones can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Anti-inflammatory Activity

Thiazolidinone derivatives are also explored for their anti-inflammatory properties:

- COX Inhibition : Some studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests a potential application in treating inflammatory diseases .

Table of Biological Activities

Detailed Research Findings

- Cytotoxic Studies : In a series of experiments involving various thiazolidinones, it was found that several compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanisms included apoptosis induction and cell cycle arrest .

- Antimicrobial Testing : Thiazolidinones were tested against common pathogens, showing significant inhibition zones in agar diffusion assays. This indicates their potential as lead compounds for antibiotic development .

- In Vivo Studies : Some thiazolidinone derivatives were evaluated in animal models for their efficacy in tumor reduction and anti-inflammatory effects, providing promising results that warrant further clinical investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (4a-j)

- Structure: These compounds share the ethyl benzoate and thiazolidinone core but differ in substituents. Instead of an imino group, they feature a benzamido group at position 2 and a methoxy-oxoethylidene moiety at position 5 of the thiazolidinone ring .

- Synthesis : Prepared via cyclization of ethyl 4-(3-aroylthioureido)benzoates with dimethyl acetylenedicarboxylate (DMAD), contrasting with the Schiff base formation likely used for the target compound .

- Crystallography : Single-crystal X-ray analysis of analog 4c (with 2,4-dichlorobenzoyl substituents) revealed triclinic packing (space group P-1), with lattice parameters a = 8.0592 Å, b = 11.0011 Å, c = 13.471 Å . This suggests structural rigidity influenced by substituent bulkiness.

2.2 Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoate

- Structure: Contains a dioxothiazolidin core and a fluorobenzyl group, differing from the target compound’s mono-oxo thiazolidinone and dimethylphenyl substituents .

- Synthesis : Involves silylation of a carboxylic acid precursor, a step absent in the target compound’s likely synthetic pathway. The yield (76%) and purification via column chromatography highlight scalability challenges common to such derivatives .

2.3 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile

- Structure: Features a dioxothiazolidin ring and benzonitrile group. The absence of an imino or ester group reduces its structural similarity to the target compound but underscores the versatility of thiazolidinone scaffolds .

Structural and Functional Analysis

*Predicted based on substituent contributions.

Research Findings and Implications

- Biological Relevance: Thiazolidinones with aryl imino groups often exhibit enhanced antimicrobial activity due to improved membrane interaction, a trait shared with the target compound but less pronounced in dioxothiazolidin derivatives .

- Synthetic Challenges: The target compound’s imino group requires precise Schiff base formation conditions, contrasting with the more straightforward cycloadditions used for 4a-j .

Q & A

Q. What synthetic routes are recommended for preparing (E)-ethyl 4-((2-((3,4-dimethylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate, and what are the critical reaction parameters?

A general approach involves:

- Condensation reactions : Reacting a thiazolidinone precursor with a substituted imine, as seen in analogous syntheses of thiazolidinone derivatives (e.g., refluxing in ethanol with catalytic acetic acid for 4 hours) .

- Key parameters : Temperature control (reflux vs. room temperature), solvent polarity (ethanol, THF), and stoichiometric ratios (e.g., 1.1–1.5 equiv. of reagents like triethylamine) to minimize side reactions .

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or crystallization from ethanol/water mixtures .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- NMR : Analyze and NMR for characteristic peaks:

- Thiazolidinone carbonyl ( ~170–175 ppm in ) .

- Aromatic protons (3,4-dimethylphenyl: ~6.8–7.2 ppm in ) .

- IR : Confirm C=O (1680–1720 cm) and C=N (1600–1650 cm) stretches .

- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Imine hydrolysis : Avoid prolonged exposure to moisture; use anhydrous solvents .

- Oxidation of thiazolidinone : Conduct reactions under inert atmosphere (N/Ar) .

- Byproduct formation : Monitor reaction progress via TLC and optimize stoichiometry (e.g., excess amine for imine formation) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- DFT calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity .

- Docking studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

- Solubility prediction : Use COSMO-RS to estimate logP and guide formulation strategies .

Q. How should contradictory bioactivity data (e.g., varying IC50_{50}50 values) be addressed?

- Control experiments : Verify assay conditions (pH, temperature, solvent/DMSO concentration) .

- Metabolite analysis : Use LC-MS to identify degradation products under biological conditions .

- Structural analogs : Synthesize derivatives (e.g., varying substituents on the phenyl ring) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.